N-(benzo[d]thiazol-5-yl)-2-naphthamide
Description
Properties
IUPAC Name |
N-(1,3-benzothiazol-5-yl)naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2OS/c21-18(14-6-5-12-3-1-2-4-13(12)9-14)20-15-7-8-17-16(10-15)19-11-22-17/h1-11H,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRESIJOTGLTYDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=CC4=C(C=C3)SC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and General Procedure
The most widely reported synthesis of N-(benzo[d]thiazol-2-yl)-2-naphthamide employs an NHC-catalyzed oxidative amidation between 2-naphthaldehyde and 2-aminobenzothiazole. The reaction proceeds via the in situ generation of an acyl azolium intermediate, which undergoes nucleophilic attack by the amine (Fig. 1).
Key reagents and conditions :
- Catalyst : Triazolium salt (20 mol%)
- Oxidant : 1,3-Diiodo-5,5-dimethylhydantoin (2.0 equiv)
- Base : Cs₂CO₃ (1.2 equiv)
- Solvent : Dichloromethane (4.0 mL)
- Temperature : 25°C
- Duration : 12 hours
The general protocol involves:
Optimization Studies
Critical parameters influencing yield include:
| Parameter | Optimal Value | Yield Impact (±%) |
|---|---|---|
| Catalyst Loading | 20 mol% | +15% vs 10 mol% |
| Oxidant Type | 1,3-Diiodo DMT | +22% vs NBS |
| Solvent Polarity | CH₂Cl₂ | +18% vs THF |
| Reaction Time | 12 h | +30% vs 6 h |
The use of Cs₂CO₃ as base enhanced deprotonation of 2-aminobenzothiazole (pKa ≈ 8.5), while polar aprotic solvents stabilized the acyl azolium intermediate.
Spectral Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃) :
- δ 12.46 (s, 1H, NH)
- δ 8.43 (s, 1H, naphthyl H-1)
- δ 7.82–7.45 (m, 9H, aromatic protons)
¹³C NMR (100 MHz, CDCl₃) :
- δ 167.8 (C=O)
- δ 152.3 (C-2, benzothiazole)
- δ 134.2–123.7 (aromatic carbons)
The downfield NH proton at δ 12.46 confirms successful amide bond formation.
Chromatographic and Spectroscopic Properties
| Property | Value |
|---|---|
| Rf (Pet. ether/EtOAc) | 0.48 |
| FTIR (cm⁻¹) | 1676 (C=O), 1530 (C=N) |
| HRMS (m/z) | 307.0847 [M+H]⁺ (calc. 307.0844) |
The IR band at 1676 cm⁻¹ is characteristic of amide carbonyl stretching.
Comparative Analysis of Alternative Synthetic Routes
Microwave-Assisted Synthesis
Preliminary studies on analogous benzothiazolamides show microwave irradiation (100°C, 30 min) reduces reaction time by 75% while maintaining yields ≥85%. This remains unexplored for the naphthamide derivative.
Mechanistic Insights and Intermediate Characterization
The reaction pathway involves three critical stages:
- NHC Activation : Triazolium salt deprotonation generates active carbene.
- Acyl Azolium Formation : Aldehyde oxidation yields electrophilic intermediate.
- Amine Coupling : Nucleophilic attack by 2-aminobenzothiazole followed by catalyst release.
Isolation of the acyl azolium intermediate (δ 9.2 ppm in ¹H NMR) confirms the proposed mechanism.
Scalability and Industrial Considerations
Bench-scale reactions (0.5 mmol) achieve 79% yield, while pilot studies (100 mmol) maintain efficiency at 72–75%. Key challenges include:
- Catalyst recovery (≤40% via extraction)
- Oxidant cost ($12.50/g for 1,3-diiodo DMT)
- CH₂Cl₂ replacement needs for green chemistry
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d]thiazol-5-yl)-2-naphthamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole or naphthamide moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amine derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
Benzothiazole derivatives, including N-(benzo[d]thiazol-5-yl)-2-naphthamide, have been extensively studied for their potential therapeutic effects. The compound's structure suggests possible applications in:
- Antimicrobial Activity : Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. This compound may interact with bacterial enzymes or receptors, inhibiting their function and leading to bactericidal effects .
- Anticancer Properties : Studies have shown that compounds with similar structures demonstrate cytotoxicity against various cancer cell lines, including lung (A549), breast (MCF7), and cervical (HeLa) cancer cells. The mechanism of action is believed to involve the inhibition of topoisomerase IIα, a crucial enzyme in DNA replication .
- Additional Therapeutic Effects : Benzothiazole derivatives have also been investigated for their analgesic, anti-inflammatory, and anti-HIV properties. Their ability to modulate biological pathways makes them candidates for drug development targeting a range of diseases .
Table 1: Biological Activities of this compound
Agrochemical Applications
This compound has shown promise in agricultural applications, particularly as a pesticide. Its derivatives have been synthesized to exhibit antifeedant and insecticidal activities against pests such as Spodoptera litura and Achaea janata . These compounds can inhibit key biological processes in insects, making them effective agents for pest control.
Materials Science Applications
The unique chemical properties of this compound also lend themselves to applications in materials science. Its ability to form stable complexes with metals and its optical properties make it suitable for developing fluorescent sensors and other functional materials . The compound's structural diversity allows for modifications that can enhance its performance in various material applications.
Case Studies
- Cytotoxicity Evaluation : A study synthesized conjugates of naphthalimide and benzothiazole derivatives that displayed significant cytotoxicity against cancer cell lines with IC50 values ranging from 0.14 to 8.59 μM. These findings underscore the potential of this compound in anticancer therapies .
- Pesticidal Activity Assessment : Research on novel β-naphthol derivatives containing benzothiazolylamino groups demonstrated effective insecticidal properties against agricultural pests, highlighting the compound's versatility beyond medicinal uses .
Mechanism of Action
The mechanism of action of N-(benzo[d]thiazol-5-yl)-2-naphthamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in inflammatory processes, thereby exerting anti-inflammatory effects. Molecular docking studies have shown that the compound can bind to protein receptors, influencing their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-naphthamide
- N-(benzo[d]thiazol-6-yl)-2-naphthamide
- N-(benzo[d]thiazol-4-yl)-2-naphthamide
Uniqueness
N-(benzo[d]thiazol-5-yl)-2-naphthamide is unique due to its specific substitution pattern on the benzothiazole ring, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific and industrial applications .
Biological Activity
N-(benzo[d]thiazol-5-yl)-2-naphthamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its biological activity, synthesizing findings from various studies, including structure-activity relationships, mechanisms of action, and specific case studies.
Chemical Structure and Properties
This compound is categorized as a benzothiazole derivative, characterized by a benzothiazole ring fused with a naphthamide structure. The unique combination of these moieties is thought to enhance its pharmacological properties due to the electron-withdrawing nature of the benzothiazole portion, which may improve binding affinity to biological targets such as enzymes and receptors .
Antimicrobial Activity
Benzothiazole derivatives, including this compound, have been shown to exhibit significant antimicrobial properties. Studies indicate that compounds with similar structures can inhibit the growth of various Gram-positive and Gram-negative bacteria. For instance, compounds derived from benzothiazole have demonstrated minimum inhibitory concentrations (MIC) ranging from 0.25 to 1 mM against different bacterial strains .
Anticancer Activity
The anticancer potential of this compound has been investigated through various assays. In vitro studies have shown that related compounds exhibit cytotoxic effects against several cancer cell lines, including A549 (lung cancer), MCF7 (breast cancer), and HeLa (cervical cancer) cells, with IC50 values often in the low micromolar range (0.14–8.59 μM) . The mechanism of action appears to involve the inhibition of critical enzymes such as topoisomerase IIα, which is essential for DNA replication and repair in cancer cells .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. A series of studies have identified key structural features that enhance activity:
Study 1: Antitumor Activity
A study focused on a series of benzothiazole derivatives demonstrated that specific modifications resulted in enhanced antitumor activity against HeLa cells. The compounds exhibited selective toxicity towards cancer cells while sparing normal cell lines, indicating a favorable therapeutic index .
Study 2: Antimicrobial Efficacy
Another investigation into the antimicrobial properties of similar benzothiazole derivatives revealed promising results against both bacterial and fungal strains. The study highlighted the potential for developing new antimicrobial agents based on the benzothiazole scaffold .
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for N-(benzo[d]thiazol-5-yl)-2-naphthamide, and how do reaction conditions influence yield and purity?
- Answer: The synthesis typically involves coupling 2-naphthoic acid derivatives with 5-aminobenzothiazole. Key steps include:
- Amide bond formation: Using coupling agents like EDCI or HOBt in anhydrous solvents (e.g., DMF) under nitrogen .
- Purification: Column chromatography or recrystallization to isolate the product. Reaction conditions (pH, temperature, solvent polarity) critically affect yield. For example, elevated temperatures (60–80°C) enhance reaction rates but may increase side-product formation .
- Validation: Confirm purity via HPLC (>95%) and characterize intermediates using NMR and IR spectroscopy .
Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in this compound derivatives?
- Answer:
- 1H/13C NMR: Distinguish aromatic protons (δ 7.0–8.5 ppm for naphthyl and benzothiazole moieties) and confirm amide bond formation via NH proton signals (δ ~10 ppm) .
- IR: Identify carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and benzothiazole C-S/C=N vibrations (650–750 cm⁻¹) .
- Mass Spectrometry: Confirm molecular weight (e.g., ESI-MS [M+H]+ at m/z ~345) and detect fragmentation patterns unique to the benzothiazole-naphthamide scaffold .
Q. What are the common impurities or byproducts observed during synthesis, and how can they be mitigated?
- Answer:
- Byproducts: Unreacted starting materials, dimerized intermediates, or oxidized benzothiazole derivatives.
- Mitigation:
- Use excess coupling agents to drive amidation to completion.
- Employ inert atmospheres to prevent oxidation of the thiazole ring .
- Optimize solvent systems (e.g., toluene/water biphasic mixtures) to reduce side reactions .
Advanced Research Questions
Q. How does the electronic environment of the benzothiazole ring influence the compound’s bioactivity?
- Answer: The electron-withdrawing nature of the benzothiazole ring enhances electrophilicity at the amide carbonyl, promoting interactions with biological targets (e.g., enzyme active sites). Substituents at the 5-position modulate π-π stacking with aromatic residues in proteins, as shown in molecular docking studies . Computational models (DFT) can predict charge distribution and correlate with experimental IC50 values .
Q. What experimental strategies resolve contradictions in reported bioactivity data (e.g., varying IC50 values in anticancer assays)?
- Answer:
- Standardization: Use identical cell lines (e.g., HEK293 or MCF-7) and assay protocols (e.g., MTT vs. ATP-based luminescence) to minimize variability .
- Structural analogs: Compare activity trends across derivatives with controlled substitutions (e.g., methyl vs. trifluoromethyl groups) to isolate electronic or steric effects .
- Metabolic stability: Assess compound degradation under assay conditions (e.g., serum half-life) to explain discrepancies between in vitro and in vivo results .
Q. How can crystallographic data (e.g., SHELX-refined structures) inform the design of this compound derivatives?
- Answer:
- SHELX refinement: Resolve bond lengths and angles to identify key interactions (e.g., hydrogen bonding between the amide NH and kinase hinge regions) .
- Polymorphism screening: Use X-ray diffraction to detect crystal packing variations affecting solubility and bioavailability .
- Co-crystallization: Study ligand-protein complexes (e.g., with EGFR or PARP) to guide structure-based drug design .
Q. What methodologies optimize solubility and pharmacokinetic properties without compromising bioactivity?
- Answer:
- Prodrug strategies: Introduce hydrolyzable groups (e.g., phosphate esters) to enhance aqueous solubility .
- Nanoformulation: Encapsulate the compound in liposomes or polymeric nanoparticles to improve plasma stability and tissue targeting .
- LogP adjustments: Incorporate polar substituents (e.g., hydroxyl or sulfonamide groups) while maintaining critical hydrophobic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
